molecular formula C26H25N5O3 B11242538 3-(4-(4-methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one

3-(4-(4-methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B11242538
M. Wt: 455.5 g/mol
InChI Key: KDGZTDLFKLNWHV-UHFFFAOYSA-N
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Description

3-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZINE-1-CARBONYL)-2H-CHROMEN-2-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chromenone core, a piperazine ring, and a pyrimidine moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZINE-1-CARBONYL)-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the chromenone core, followed by the introduction of the piperazine ring and the pyrimidine moiety. Common reagents used in these reactions include various amines, acids, and coupling agents. The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZINE-1-CARBONYL)-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

3-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZINE-1-CARBONYL)-2H-CHROMEN-2-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZINE-1-CARBONYL)-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZINE-1-CARBONYL)-2H-CHROMEN-2-ONE is unique due to its specific structural features, which may confer distinct biological activities and therapeutic potential. Its combination of a chromenone core, piperazine ring, and pyrimidine moiety sets it apart from other similar compounds .

Properties

Molecular Formula

C26H25N5O3

Molecular Weight

455.5 g/mol

IUPAC Name

3-[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazine-1-carbonyl]chromen-2-one

InChI

InChI=1S/C26H25N5O3/c1-17-7-9-20(10-8-17)28-23-15-18(2)27-26(29-23)31-13-11-30(12-14-31)24(32)21-16-19-5-3-4-6-22(19)34-25(21)33/h3-10,15-16H,11-14H2,1-2H3,(H,27,28,29)

InChI Key

KDGZTDLFKLNWHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O

Origin of Product

United States

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